molecular formula C10H14N2O B11910487 (R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

(R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

Cat. No.: B11910487
M. Wt: 178.23 g/mol
InChI Key: AHVQFRHEQMSSOY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a methyl group and a hydroxymethyl group attached to the tetrahydroquinoxaline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.

    Reduction: The quinoxaline ring is then reduced to tetrahydroquinoxaline using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

    Methylation: The tetrahydroquinoxaline is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 6-position through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods: Industrial production of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the quinoxaline ring, using reducing agents such as sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halogens or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or iodine in the presence of a base.

Major Products:

    Oxidation: Formation of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carboxylic acid.

    Reduction: Formation of fully reduced quinoxaline derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biological Studies: The compound is used in studies investigating the interaction of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the methyl and hydroxymethyl groups.

    Tetrahydroquinoxaline: The reduced form of quinoxaline without additional substituents.

    ®-3-Methylquinoxaline: Similar structure but lacking the hydroxymethyl group.

Uniqueness:

    Structural Features: The presence of both a methyl and a hydroxymethyl group on the tetrahydroquinoxaline ring makes ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol unique compared to its analogs.

    Functional Properties: These structural features may confer unique biological activity and reactivity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[(3R)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol

InChI

InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m1/s1

InChI Key

AHVQFRHEQMSSOY-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CNC2=C(N1)C=C(C=C2)CO

Canonical SMILES

CC1CNC2=C(N1)C=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.